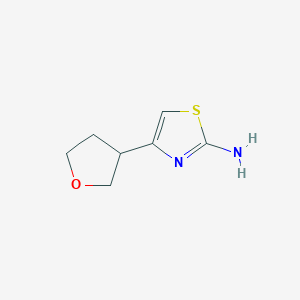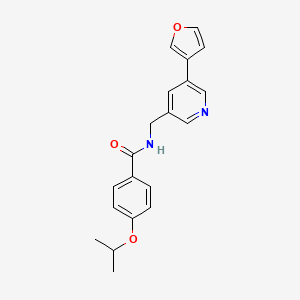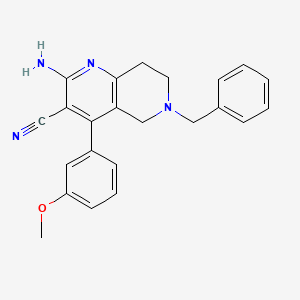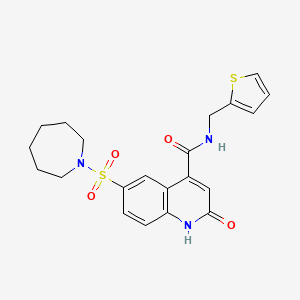
2-(Oxan-2-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(Oxan-2-yl)propan-1-ol” is a chemical compound with the CAS Number: 1782898-92-3 . It has a molecular weight of 144.21 and its IUPAC name is 2-(tetrahydro-2H-pyran-2-yl)propan-1-ol . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H16O2 . The InChI code is 1S/C8H16O2/c1-7(6-9)8-4-2-3-5-10-8/h7-9H,2-6H2,1H3 .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 144.21Wissenschaftliche Forschungsanwendungen
Photocatalytic Oxidation
2-(Oxan-2-yl)propan-1-ol, commonly known as isopropanol, has been explored in the context of photocatalytic oxidation. Studies reveal its selective oxidation to propanone (acetone) in the presence of polyoxometalates under light, highlighting the role of OH radicals in this process (Mylonas et al., 1999).
Photoremovable Protecting Groups
Isopropanol is also significant in the field of photochemistry. Research has shown that certain carboxylic acid esters, when reacting with isopropanol, lead to the release of corresponding acids, indicating its role in photolysis and the potential for use as a photoremovable protecting group (Literák et al., 2008).
Catalysis and Surface Chemistry
Isopropanol plays a role in catalysis, specifically in oxidative dehydrogenation processes. Studies on surfaces like Cu(110) show how isopropanol interacts with oxygen atoms, leading to products like acetone, water, and hydrogen, and revealing precursor state effects in catalysis (Bowker & Pudney, 1990).
Adsorption and Decomposition Studies
Investigations into the adsorption and decomposition of isopropanol on various catalysts provide insights into the interactions between isopropanol and materials like carbon and carbon-supported metal catalysts. These studies are crucial for understanding catalytic processes and the decomposition pathways of isopropanol (Zawadzki et al., 2001).
Medicinal Chemistry
In medicinal chemistry, isopropanol is part of the synthesis processes of various compounds. For instance, the Henbest reduction of 3-oxo-steroids in aqueous isopropanol leads to the production of important steroid hormones and related compounds (Browne & Kirk, 1969).
Biodiesel Production
Isopropanol is also used in the transformation of vegetable oils into biodiesel. Using isopropanol as an acyl acceptor for lipase-catalyzed transesterification demonstrates a novel approach to biodiesel production, offering an alternative to traditional methods (Modi et al., 2006).
Eigenschaften
IUPAC Name |
2-(oxan-2-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-7(6-9)8-4-2-3-5-10-8/h7-9H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPHCOUJGUYMCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[4-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}sulfonyl)piperazin-1-yl]ethanone](/img/structure/B2681611.png)



![1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B2681620.png)
![1-(4-Chlorophenyl)sulfonyl-2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2681621.png)
amine](/img/structure/B2681624.png)
![N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ylmethyl)but-2-ynamide](/img/structure/B2681626.png)

![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2681629.png)

![3-Chloro-2-[3-(1-methylsulfonylpyrazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine](/img/structure/B2681632.png)
![N-methyl-2-phenyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2681633.png)

